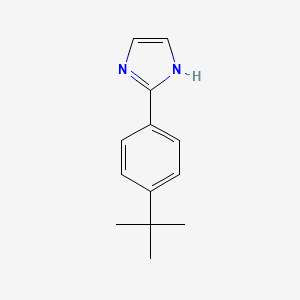![molecular formula C15H19NO2 B13992926 Bicyclo[4.2.0]oct-2-yl phenylcarbamate CAS No. 92760-47-9](/img/structure/B13992926.png)
Bicyclo[4.2.0]oct-2-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]oct-2-yl phenylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.2.0]octane core with a phenylcarbamate group attached. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]oct-2-yl phenylcarbamate typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This synthesis is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for bicyclo[42This method reduces waste and saves time by enabling complex molecules to be assembled through a sequence of catalytic steps .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]oct-2-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The phenylcarbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]oct-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Research into the biological activity of bicyclo[42
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]oct-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The phenylcarbamate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparación Con Compuestos Similares
Bicyclo[4.2.0]oct-2-yl phenylcarbamate can be compared with other bicyclic compounds, such as:
Bicyclo[3.3.0]octane derivatives: These compounds have a different ring structure but share some chemical properties with this compound.
Norbornadiene derivatives: These compounds also feature a bicyclic core and are used in similar chemical reactions.
The uniqueness of this compound lies in its specific combination of a bicyclic core with a phenylcarbamate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92760-47-9 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-bicyclo[4.2.0]octanyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-6-2-1-3-7-12)18-14-8-4-5-11-9-10-13(11)14/h1-3,6-7,11,13-14H,4-5,8-10H2,(H,16,17) |
Clave InChI |
RZMCRELULGBFJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC2C(C1)OC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)


![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)



![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)

